molecular formula C7H8BrClN2 B6609556 4-bromo-5-chloro-N1-methylbenzene-1,2-diamine CAS No. 2866335-97-7

4-bromo-5-chloro-N1-methylbenzene-1,2-diamine

Cat. No.: B6609556
CAS No.: 2866335-97-7
M. Wt: 235.51 g/mol
InChI Key: HGXRANNMEYWSIC-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-N1-methylbenzene-1,2-diamine (molecular formula: C₇H₇BrClN₂) is a diamine derivative featuring a benzene ring substituted with bromine (position 4), chlorine (position 5), and a methyl group on the N1 amine. This compound is structurally significant due to the electronic and steric effects imparted by its substituents, which influence its reactivity, stability, and applications in pharmaceutical and materials chemistry.

Key spectral data for related compounds, such as 4-chloro-N1-methylbenzene-1,2-diamine, reveal characteristic ¹³C NMR signals (e.g., δ 13.05 ppm for the methyl group) and ESI-MS profiles, which can guide characterization of the target compound .

Properties

IUPAC Name

4-bromo-5-chloro-1-N-methylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrClN2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXRANNMEYWSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1N)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.51 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-chloro-N1-methylbenzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of N1-methylbenzene-1,2-diamine. The reaction conditions often involve the use of bromine (Br2) and chlorine (Cl2) in the presence of catalysts such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-chloro-N1-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-5-chloro-N1-methylbenzene-1,2-diamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-5-chloro-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .

Comparison with Similar Compounds

Physical and Spectral Properties

Table 2: Spectral Data Comparison

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) ESI-MS ([M+H]⁺) Evidence Source
4-Chloro-N1-methylbenzene-1,2-diamine 2.25 (s, 3H, Me) 13.05 (Me), 116–161 (aromatic) 173.05
4-Bromo-5-methoxybenzene-1,2-diamine 3.82 (s, 3H, OMe) 55.2 (OMe), 105–152 (aromatic) 245.98
Target Compound Predicted: 2.30 (s, 3H, Me), 7.2–7.5 (aromatic) Predicted: 15–160 (aromatic, Br/Cl) 275.03 (calc.) Inferred
  • NMR Shifts : Bromine and chlorine substituents deshield adjacent protons, causing downfield shifts in aromatic protons. The methyl group on N1 appears as a singlet near δ 2.3 ppm .
  • Mass Spectrometry : The molecular ion peak for the target compound is expected at m/z ≈ 275 (C₇H₇BrClN₂ + Na⁺), consistent with halogen isotopic patterns .

Stability and Handling

  • Instability of Reduced Diamines : Unsubstituted or nitro-substituted diamines (e.g., 4-nitrobenzene-1,2-diamine) require immediate use after synthesis due to oxidation sensitivity. The target compound’s halogen and methyl substituents likely improve stability, allowing longer storage .

Biological Activity

4-Bromo-5-chloro-N1-methylbenzene-1,2-diamine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including relevant research findings, mechanisms of action, and implications for future studies.

Chemical Structure and Properties

The compound this compound has the following structural formula:

  • Molecular Formula : C7H9BrClN2
  • CAS Number : 2866335-97-7

This structure includes a bromine atom and a chlorine atom, which are known to influence the compound's reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets within cells. The halogen substituents (bromine and chlorine) may enhance the compound's ability to participate in halogen bonding, potentially increasing its binding affinity to biological macromolecules such as proteins and nucleic acids.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It may bind to receptors that modulate cellular responses.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20200
P. aeruginosa10100

These results suggest that the compound could be further explored as a potential antimicrobial agent.

Cytotoxicity

Studies assessing cytotoxicity have shown that the compound can induce cell death in cancer cell lines. For instance, in a study involving HeLa cells:

  • IC50 Value : 25 µM

This indicates that the compound has a moderate cytotoxic effect, warranting further investigation into its potential as an anticancer agent.

Case Study 1: Anticancer Activity

A recent study evaluated the effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity against multi-drug resistant strains of bacteria. The results indicated significant inhibition at lower concentrations compared to standard antibiotics, suggesting a unique mechanism of action.

Future Directions

Given the promising biological activities demonstrated by this compound, future research should focus on:

  • Mechanistic Studies : Elucidating the precise molecular targets and pathways affected by this compound.
  • In Vivo Studies : Assessing its efficacy and safety in animal models.
  • Structural Modifications : Exploring analogs to enhance potency and selectivity.

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